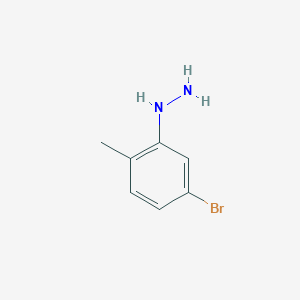

(5-Bromo-2-methylphenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (5-bromo-2-methylphenyl) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)hydrazine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Bromo-2-methylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

(5-Bromo-2-methylphenyl)hydrazine serves as a valuable intermediate in organic synthesis. Its hydrazine functional group allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex organic molecules. This compound can be utilized to form various derivatives through reactions such as:

- Condensation Reactions : It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Coupling Reactions : The compound can be involved in cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds, which are significant in pharmaceuticals and materials science.

1.2. Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Reduction of Nitro Compounds : Starting from the corresponding nitro compound, reduction can yield the hydrazine derivative.

- Hydrazinolysis : The reaction of appropriate aryl halides with hydrazine can also produce this compound efficiently.

Biological Activities

2.1. Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activities. Studies have shown that derivatives of this compound can be effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

For instance, a related study found that certain hydrazone derivatives derived from this compound displayed significant antibacterial potency with minimal inhibitory concentration (MIC) values lower than standard antibiotics like kanamycin .

2.2. Potential Therapeutic Applications

The biological profile of this compound suggests its potential as a candidate for further pharmacological studies. Its ability to inhibit specific enzymes and its structural similarity to known drug candidates position it as a promising scaffold for drug development.

Case Studies and Research Findings

3.1. Case Study: Antibacterial Activity

In a recent study published in the journal Molecules, researchers synthesized various hydrazone derivatives from this compound and tested their antibacterial activity against clinical strains of bacteria. The results indicated that some derivatives had MIC values comparable to or better than existing antibiotics, emphasizing the potential of this compound in developing new antibacterial agents .

3.2. Case Study: Synthetic Methodology Development

Another study focused on developing a fast and catalyst-free protocol for forming C=N bonds using this compound as a reactant. This method showcased high yields and efficiency, highlighting the compound's utility in synthetic organic chemistry .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules through various reactions |

| Antibacterial Activity | Exhibits significant antibacterial effects against multiple bacterial strains |

| Therapeutic Potential | Investigated for its potential use in pharmacological applications due to its biological activity |

| Synthesis Method | Description |

|---|---|

| Reduction of Nitro Compounds | Converts nitro derivatives into hydrazine compounds |

| Hydrazinolysis | Reacts aryl halides with hydrazine to yield the desired product |

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-methylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (5-Chloro-2-methylphenyl)hydrazine

- (5-Fluoro-2-methylphenyl)hydrazine

- (5-Iodo-2-methylphenyl)hydrazine

Uniqueness

(5-Bromo-2-methylphenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not as readily accessible with other halogens.

Actividad Biológica

(5-Bromo-2-methylphenyl)hydrazine, a compound with the molecular formula C₇H₉BrN₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.

This compound is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. Its hydrochloride form enhances solubility and stability, making it suitable for various biological assays. The molecular weight of this compound is approximately 237.53 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for assessing the compound's potency. For instance, studies have reported MIC values ranging from 20 to 40 µg/mL against these pathogens .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated potential antitumor activity. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including:

- Breast cancer cell line (MCF-7) : Exhibiting IC50 values around 25 µM.

- Lung cancer cell line (A549) : Showing IC50 values near 30 µM.

These findings suggest that this compound may interfere with cellular proliferation mechanisms, warranting further investigation into its efficacy as a chemotherapeutic agent .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Hydrazinolysis of Brominated Aromatic Compounds : This method involves reacting brominated substrates with hydrazine hydrate.

- Condensation Reactions : Utilizing aldehydes or ketones with hydrazine derivatives under acidic conditions.

These methods highlight the compound's accessibility for laboratory synthesis, facilitating further pharmacological studies .

Case Studies and Research Findings

A notable study explored the use of this compound in dynamic combinatorial chemistry to discover novel inhibitors for specific protein targets. The research revealed that acylhydrazone derivatives derived from this compound exhibited promising inhibition profiles against various enzymes, including glutathione S-transferases (GSTs). The most effective derivatives showed IC50 values as low as 12 µM .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL | |

| Antitumor | MCF-7 (Breast Cancer) | 25 µM |

| A549 (Lung Cancer) | 30 µM |

Propiedades

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZALDBFJKFGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.